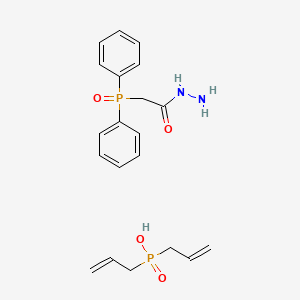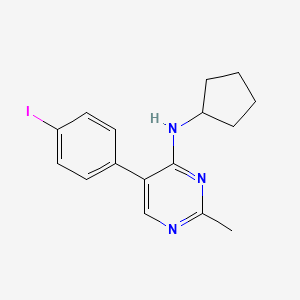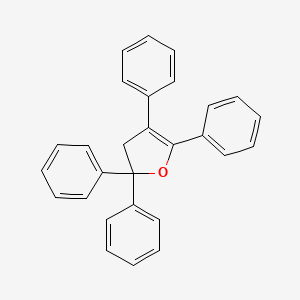
3-(4-Iodobutyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodobutyl)quinazolin-4(3H)-one: is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodobutyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobutylamine and anthranilic acid.
Formation of Quinazolinone Core: Anthranilic acid is reacted with formamide to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with 4-iodobutylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodobutyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization: The compound can undergo cyclization reactions to form various ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduction can yield partially or fully reduced quinazolinone derivatives.
Aplicaciones Científicas De Investigación
3-(4-Iodobutyl)quinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodobutyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromobutyl)quinazolin-4(3H)-one
- 3-(4-Chlorobutyl)quinazolin-4(3H)-one
- 3-(4-Fluorobutyl)quinazolin-4(3H)-one
Comparison
- Reactivity : The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the reactivity of the compound. Iodine is more reactive in nucleophilic substitution reactions compared to bromine, chlorine, and fluorine.
- Biological Activity : The biological activity can vary based on the halogen present, influencing the compound’s efficacy and selectivity in medicinal applications.
- Stability : Compounds with different halogens may exhibit varying stability under different conditions, impacting their storage and handling.
Conclusion
3-(4-Iodobutyl)quinazolin-4(3H)-one is a versatile compound with significant potential in medicinal chemistry, biological studies, and industrial applications. Its unique reactivity and ability to undergo various chemical reactions make it a valuable tool in scientific research.
Propiedades
Número CAS |
923018-97-7 |
|---|---|
Fórmula molecular |
C12H13IN2O |
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
3-(4-iodobutyl)quinazolin-4-one |
InChI |
InChI=1S/C12H13IN2O/c13-7-3-4-8-15-9-14-11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2 |
Clave InChI |
KOHFYRBUXVOMOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


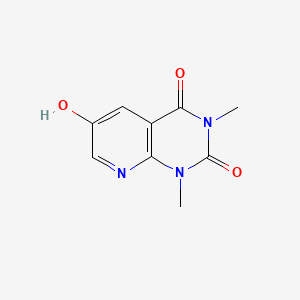
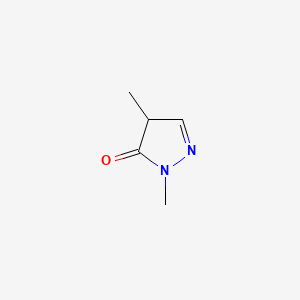
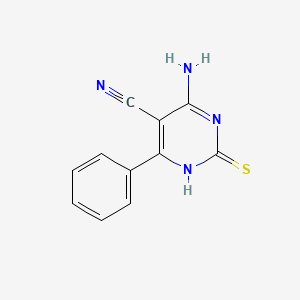

![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
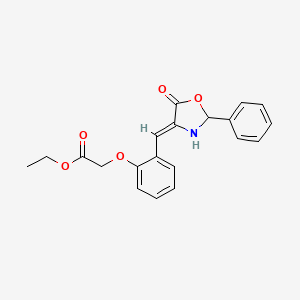
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)


